molecular formula C11H15NO2 B3190988 Ethyl 4-amino-3-methylphenylacetate CAS No. 50712-56-6

Ethyl 4-amino-3-methylphenylacetate

Cat. No. B3190988
M. Wt: 193.24 g/mol
InChI Key: AZKGWIVPJYZRHH-UHFFFAOYSA-N
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Patent
US08314147B2

Procedure details

Batch 2: ethyl phenylmethyl (3-methyl-4-nitrophenyl)propanedioate (35 g, 98 mmol) was taken up in Ethanol (500 ml) and subjected to a hydrogenation at atmospheric pressure using 10% palladium on carbon (3.13 g, 2.94 mmol). After 2 hours a sample was taken for analysis. The reservoir was refilled with hydrogen and the reaction continued overnight. The catalyst was removed by filtration through celite and fresh catalyst palladium on carbon (3.13 g, 2.94 mmol) was added to the reaction mixture. The reaction was put on again for 3 hours. After leaving the reaction mixture under these conditions for the weekend, it was combined with BATCH 1 reaction mixture (equivalent reaction mixture) and filtered through celite to give a colourless filtrate. This solution was concentrated to an oily solid (wt=31.9 g). To this mixture was added toluene (200 ml) and the mixture was filtered from an insoluble white gum (wt=0.65 g). The filtrate was passed down a silica gel Biotage 75 L chromatography column eluting with the following ethyl acetate/iso-hexane gradient mixture and collecting 400 ml fractions:
Name
ethyl phenylmethyl (3-methyl-4-nitrophenyl)propanedioate
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
3.13 g
Type
catalyst
Reaction Step Four
Quantity
3.13 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11](C(OCC2C=CC=CC=2)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
ethyl phenylmethyl (3-methyl-4-nitrophenyl)propanedioate
Quantity
35 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
3.13 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
3.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
again for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After leaving the reaction mixture under these conditions for the weekend, it
CUSTOM
Type
CUSTOM
Details
was combined with BATCH 1 reaction mixture (equivalent reaction mixture)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to give a colourless filtrate
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated to an oily solid (wt=31.9 g)
ADDITION
Type
ADDITION
Details
To this mixture was added toluene (200 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered from an insoluble white gum (wt=0.65 g)
WASH
Type
WASH
Details
eluting with the following ethyl acetate/iso-hexane gradient mixture
CUSTOM
Type
CUSTOM
Details
collecting 400 ml fractions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=C(C=C1)CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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